molecular formula C8H18N2 B157763 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 10029-07-9

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No.: B157763
CAS No.: 10029-07-9
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

Cis-1,4-Bis(aminomethyl)cyclohexane is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71997. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectral Analysis

cis-1,4-Bis(aminomethyl)cyclohexane has been studied for its mass spectral behavior. Research on isomeric cyclohexanediamines and bis(aminomethyl)cyclohexanes, including cis-1,4-isomers, reveals differences in their mass spectra due to stereospecific eliminations, highlighting its utility in mass spectrometry studies (Sueess & Hesse, 1979).

Stereochemical Properties

The stereochemistry of cyclohexene derivatives, similar to this compound, has been explored. Studies focus on the stereochemical aspects of formation and reactions, such as trifluoroacetolysis, demonstrating the compound's significance in understanding stereochemical dynamics in organic compounds (Wickham & Kitching, 1983).

Metal Complex Formation

Research involving this compound includes the formation of metal complexes. Palladium and rhodium complexes with chiral pincer ligands derived from cis- and trans-disubstituted cyclohexanes have been synthesized, highlighting its role in creating complex metal-ligand structures (Kuznetsov, Lough, & Gusev, 2006).

Ligand Synthesis and Characterization

Its use in ligand synthesis and characterization is notable, as seen in studies involving platinum(II) complexes. The synthesis and characterization of different ligands, including those based on this compound structures, contribute to understanding ligand-metal interactions (Olsson, Arunachalampillai, & Wendt, 2007).

Host Compounds and Inclusion Ability

Studies on host compounds, such as cis-1,3-diphenylcyclohexane-1,3-diol and related structures, demonstrate the inclusion ability of these compounds for guest molecules. This is significant in the field of supramolecular chemistry and the design of new host structures (Toda et al., 1997).

Antitumor Activity

The compound has been involved in the synthesis of diamine ligands for antitumor studies. These ligands, related to this compound, form the basis for exploring new platinum(II) compounds with potential cytotoxic activities (De Mier-Vinué et al., 2005).

Catalyst Activity and Selectivity

Research on catalyst activity and selectivity includes studies on cis- and trans-1,2-bis(diphenylphosphinomethyl)cyclohexanes, providing insights into the complex behavior of catalysts in various reactions (Knight et al., 2000).

Anti-Corrosion Materials

The synthesis and evaluation of new polymer surfactants derived from cis-1,4-cyclohexane bis(methylamine), and related compounds, have been investigated for their potential as anti-corrosion materials (Hussain, 2016).

Safety and Hazards

Cis-1,4-Bis(aminomethyl)cyclohexane is known to cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 10029-09-1
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Record name trans-1,4-Bis(aminomethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,4-Bis(aminomethyl)cyclohexane has the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol.

ANone: The cis/trans ratio significantly impacts the curing characteristics and final properties of epoxy resins. Research indicates that a higher trans isomer content in 1,4-Bis(aminomethyl)cyclohexane leads to faster curing times in epoxy systems [].

ANone: Studies demonstrate that using 1,4-Bis(aminomethyl)cyclohexane with a controlled cis/trans ratio during polyamide synthesis yields amorphous resins with enhanced impact strength and thermal aging resistance []. The specific ratio influences the chain packing and overall material properties.

ANone: Altering the position of the aminomethyl groups, for instance, using 1,3-Bis(aminomethyl)cyclohexane instead of the 1,4-isomer, can noticeably impact the curing rate and properties of the resulting polymers []. This highlights the importance of the specific isomer in dictating the final material performance.

ANone: Research comparing 1,4-Bis(aminomethyl)cyclohexane to aromatic diamines like xylylenediamine demonstrates that aromatic structures generally enhance the chemical resistance of the cured epoxy networks []. This difference likely arises from the rigidity and electron distribution associated with aromatic rings.

ANone: 1,4-Bis(aminomethyl)cyclohexane serves as a crucial building block in various applications. One significant use is as a curing agent for epoxy resins, contributing to the development of high-performance materials [, ]. Additionally, it acts as a monomer in polyamide synthesis, leading to polymers with desirable mechanical properties [].

ANone: One established method involves the hydrogenation of 1,4-dicyanocyclohexane []. This process typically employs a metal catalyst and requires carefully controlled conditions to ensure high yield and purity.

ANone: Yes, researchers have developed methods to selectively produce either trans-rich or cis-rich 1,4-Bis(aminomethyl)cyclohexane [, ]. These methods often involve isomerization reactions using catalysts like alkali metal compounds and specific additives (XDA) to control the isomeric distribution.

ANone: Techniques like gas chromatography and NMR spectroscopy are commonly employed to determine the cis/trans isomer ratio []. This ratio is critical as it directly influences the compound's reactivity and the final properties of materials derived from it.

ANone: Currently, specific details regarding the environmental impact, degradation pathways, or ecotoxicological effects of 1,4-Bis(aminomethyl)cyclohexane are limited in the provided research.

ANone: Access to specialized equipment such as gas chromatography and NMR spectroscopy is crucial for characterizing and analyzing this compound []. Additionally, databases containing chemical properties, safety information, and relevant publications are invaluable tools for researchers in this field.

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